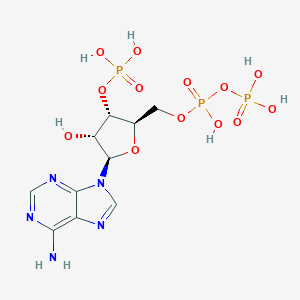

3'-Phosphate-adenosine-5'-diphosphate

説明

3'-Phosphate-adenosine-5'-diphosphate is a structural moiety integral to several bioactive molecules, most notably 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and coenzyme A (CoA) derivatives. PAPS, synthesized via enzymatic processes involving selective phosphorylation and sulfurylation, acts as a universal sulfate donor in sulfotransferase reactions critical for detoxification, glycosaminoglycan synthesis, and steroid metabolism . In CoA biosynthesis, this moiety forms part of the CoA backbone, enabling acyl group transfer and participation in central metabolic pathways such as fatty acid oxidation and the tricarboxylic acid (TCA) cycle . Structural studies highlight its role in stabilizing cofactor interactions, such as in the NADPH-binding site of Candida tropicalis cytochrome P450 reductase, where it anchors the this compound portion of NADPH .

特性

CAS番号 |

13400-10-7 |

|---|---|

分子式 |

C10H16N5O13P3 |

分子量 |

507.18 g/mol |

IUPAC名 |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(27-29(17,18)19)4(26-10)1-25-31(23,24)28-30(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |

InChIキー |

GBBWIZKLHXYJOA-KQYNXXCUSA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |

異性体SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |

正規SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)O)N |

同義語 |

3'-phospho-ADP 3'-phosphoadenosine diphosphate 5'-diphosphoadenosine 3'-phosphate 5'-ppAp-3' adenosine 3'-phosphate 5'-diphosphate |

製品の起源 |

United States |

準備方法

合成経路と反応条件: 3'-リン酸アデノシン-5'-二リン酸の合成には、スルホトランスフェラーゼを用いた3'-ホスホアデノシン5'-ホスホスルホン酸の酵素的変換が含まれます。 反応条件には、一般的に、スルホン酸基の転移を促進する特定の酵素と補因子の存在が含まれます .

工業的製造方法: 3'-リン酸アデノシン-5'-二リン酸の工業的製造は、ヘパリンの化学酵素合成によって達成できます。 このプロセスには、過剰発現された酵素を含む大腸菌粗抽出物と、合成反応の副産物であるアデノシン二リン酸を分解する4番目の未同定タンパク質の使用が含まれます .

化学反応の分析

Role in Sulfur Metabolism

PAP serves as an intermediate in sulfate activation pathways. Key reactions include:

a. Sulfotransferase-mediated sulfation

-

PAP is generated from 3'-phosphoadenosine 5'-phosphosulfate (PAPS) during sulfotransferase (ST)-catalyzed reactions.

-

Reaction :

-

This reaction is critical for detoxification, hormone regulation, and proteoglycan synthesis .

b. PAP recycling via phosphatases

-

Accumulated PAP is toxic; phosphatases like CysQ hydrolyze PAP to adenosine 5'-phosphate (AMP) and inorganic phosphate (Pi).

-

Reaction :

-

KpCysQ from Klebsiella pneumoniae shows specificity for PAP over PAPS, with optimal activity at 2.0 mM polyphosphate .

Enzymatic Hydrolysis Pathways

PAP is hydrolyzed by multiple enzyme families:

-

Key Insight : Cv1693 from Chromobacterium violaceum utilizes a trinuclear Mn²⁺ center for hydrolysis, enabling promiscuity toward bisphosphonucleotides .

Thioredoxin/Glutaredoxin-Dependent Redox Reactions

PAP is involved in redox-coupled sulfur assimilation:

-

Reaction :

-

Enzymes like MET16 (S. cerevisiae) catalyze this reversible process, critical for sulfur homeostasis .

Toxicological and Regulatory Roles

科学的研究の応用

Introduction to 3'-Phosphate-Adenosine-5'-Diphosphate

This compound (often abbreviated as 3'-pADP) is a nucleotide that plays a crucial role in cellular metabolism and signaling. It is structurally related to adenosine diphosphate (ADP) but contains a phosphate group at the 3' position of the ribose sugar. This compound is significant in various biochemical processes, including energy transfer, signal transduction, and as a substrate for enzymatic reactions.

Biochemical Studies

3'-pADP serves as a substrate in various enzymatic reactions, particularly those involving kinases and phosphatases. Its unique structure allows researchers to study the specificity and kinetics of these enzymes.

Signal Transduction

This compound is involved in cellular signaling pathways. It acts as a second messenger in some pathways, modulating the activity of proteins and influencing cellular responses. For instance, it has been shown to interact with purinergic receptors, which are critical for various physiological functions, including platelet aggregation and neurotransmission .

Energy Metabolism

Similar to ADP, 3'-pADP is involved in the regeneration of adenosine triphosphate (ATP) through phosphorylation processes. Studies indicate that it can participate in metabolic cycles that are essential for ATP synthesis during cellular respiration and photosynthesis .

Research on Nucleotide Functionality

Researchers utilize 3'-pADP to explore the roles of nucleotides in RNA processing and enzyme regulation. For example, it has been implicated in the modulation of RNA polymerase activity, affecting gene expression levels .

Pharmacological Applications

Due to its involvement in various signaling pathways, 3'-pADP is being investigated for its potential therapeutic applications. It may play a role in developing drugs targeting cardiovascular diseases by influencing platelet function and vascular tone .

Case Study 1: Platelet Activation

A study examined the effects of 3'-pADP on platelet activation mechanisms. It was found that this compound could enhance platelet aggregation through specific receptor activation, providing insights into its role in thrombus formation during cardiovascular events .

Case Study 2: Enzyme Kinetics

Research focused on the kinetic properties of kinases using 3'-pADP as a substrate revealed unique catalytic efficiencies compared to ADP. This study highlighted how structural modifications can influence enzyme activity and substrate preference, paving the way for targeted drug design .

Case Study 3: Gene Regulation

Investigations into RNA polymerase modulation by nucleotides showed that 3'-pADP could alter transcriptional activity under certain conditions, indicating its potential role in gene expression regulation .

Comparative Data Table

作用機序

3'-リン酸アデノシン-5'-二リン酸は、核と細胞質におけるエクソリボヌクレアーゼの活性を阻害することによってその効果を発揮します。 これは、気孔の閉鎖を刺激し、アブシジン酸シグナル伝達中のセカンドメッセンジャーとして機能します 。 また、RNA分解を阻害し、ポリ(ADPリボース)ポリメラーゼ1活性の生理学的モジュレーターとして役立つ可能性があります .

類似化合物:

- アデノシン3',5'-ビスリン酸

- 3'-ホスホアデノシン5'-ホスホスルホン酸

- アデノシン5'-ホスホスルファート

独自性: 3'-リン酸アデノシン-5'-二リン酸は、エクソリボヌクレアーゼの活性を阻害し、アブシジン酸シグナル伝達中のセカンドメッセンジャーとして機能する能力によってユニークです。 また、ヘパリンの合成に重要な役割を果たしており、生物学的および工業的用途の両方で貴重です .

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

3'-Phosphate-adenosine-5'-diphosphate shares the adenosine diphosphate core with compounds like adenosine 5'-diphosphate (ADP), cytidine 5'-diphosphate (CDP), and guanosine 5'-diphosphate (GDP). However, the 3'-phosphate group distinguishes it, conferring unique biochemical roles:

- ADP : Lacks the 3'-phosphate and functions primarily in energy transfer (e.g., ATP synthesis) and platelet aggregation signaling .

- PAPS : Contains both 3'- and 5'-phosphates with a sulfonate group, enabling sulfuryl transfer in sulfation reactions .

- CoA Derivatives: Feature this compound linked to pantetheine, facilitating thioester bond formation in acyl transfer .

Table 1: Structural Features of Key Analogues

Enzymatic Interactions and Functional Divergence

Reductase Activities

- CDP vs. ADP Reduction : CDP reductase activity in Ehrlich tumor cells requires 3–4 mM Mg²⁺, while ADP reduction is optimal at 0.1 mM Mg²⁺ and is inhibited at higher concentrations. Dimethylformamide reduces ADP reductase activity by 50% but has minimal impact on CDP reduction, suggesting distinct enzyme-substrate interactions .

Table 2: CDP vs. ADP Reductase Activity

| Parameter | CDP Reductase | ADP Reductase |

|---|---|---|

| Optimal Mg²⁺ Concentration | 3–4 mM | 0.1 mM |

| Inhibition by 5% DMF | <10% activity loss | ~50% activity loss |

| Response to dATP | Similar inhibition | Similar inhibition |

Signaling and Inhibition

- ADP Analogues : 2-Chloro-ADP, 2-azido-ADP, and 2-methylthio-ADP induce platelet aggregation and inhibit adenylate cyclase. These effects are competitively blocked by ATP (pA₂ ≈ 5.0), highlighting shared receptor binding sites .

- PAPS Synthase Regulation: APS (adenosine 5'-phosphosulfate) inhibits PAPS synthase, a bifunctional enzyme catalyzing PAPS synthesis, underscoring feedback control in sulfur metabolism .

Table 3: Agonist Potency of 5'-Diphosphates in Neutrophil Aggregation

| Compound | Agonist Potency (Relative to ADP) |

|---|---|

| ADP | 1.0 (Reference) |

| UDP | 0.3 |

| TDP | 0.1 |

| GDP | 0.1 |

| CDP | 0.1 |

Analytical and Metabolic Insights

- LC-MS/MS Fragmentation: In CoA analysis, this compound undergoes neutral loss of 507 Da, producing diagnostic fragments (e.g., m/z 428) used for metabolite identification .

- Structural Stabilization: In Candida tropicalis cytochrome P450 reductase, the this compound moiety of NADPH is stabilized via side-chain interactions, critical for electron transfer .

生物活性

3'-Phosphate-adenosine-5'-diphosphate (PAP) is a nucleotide that plays a crucial role in various biological processes, particularly in the sulfation pathways of cells. This compound is closely related to adenosine diphosphate (ADP) and is involved in the transfer of sulfate groups, which is essential for cellular communication, growth, and development. This article explores the biological activity of PAP, including its enzymatic functions, interactions, and implications in health and disease.

Chemical Structure and Properties

PAP is classified as a purine ribonucleoside 3',5'-bisphosphate. It consists of an adenine base attached to a ribose sugar that has phosphate groups at both the 3' and 5' positions. This structure allows PAP to participate in various biochemical reactions, particularly those involving sulfation.

Enzymatic Functions

PAP is primarily involved in the following enzymatic processes:

- Sulfotransferase Activity : PAP acts as a donor of sulfate groups in sulfation reactions. Sulfotransferases utilize PAP to transfer sulfo groups to substrates such as glucosamine residues in heparan sulfate .

- Conversion to PAPS : PAP is converted to 3'-phosphoadenosine-5'-phosphosulfate (PAPS) by sulfotransferases, which is then used in various metabolic pathways . The conversion is critical for activating sulfate, enabling its incorporation into biomolecules.

Biological Significance

The biological significance of PAP can be summarized as follows:

- Cellular Communication : PAP is involved in signaling pathways that regulate cell growth and response to stress.

- Sulfation Pathways : As a precursor to PAPS, PAP plays a vital role in sulfation, which modifies proteins and lipids, affecting their function and interactions .

- Toxicity Regulation : The accumulation of PAP can be toxic; thus, phosphatases that convert PAP into adenosine 5'-phosphate are crucial for cellular homeostasis .

Inhibition of Enzymatic Activity

Recent studies have shown that PAP can inhibit key enzymes involved in RNA metabolism:

- PARP-1 Inhibition : PAP has been identified as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1), which plays a significant role in DNA repair mechanisms. At micromolar concentrations, PAP alters PARP-1 activity, suggesting its potential as a physiological regulator under oxidative stress conditions .

Structural Insights

Structural studies have revealed how PAP interacts with enzymes:

- DXO Interaction : The crystal structure of the DXO-pAp-Mg²⁺ complex indicates that PAP occupies the active site of DXO, inhibiting its nuclease activity by acting as a competitive inhibitor .

Summary of Research Findings

Q & A

How can researchers structurally distinguish 3'-Phosphate-adenosine-5'-diphosphate from related nucleotides like PAPS?

Answer: Structural differentiation requires analytical techniques such as nuclear magnetic resonance (NMR) to resolve the 3'-phosphate group and mass spectrometry (MS) to confirm molecular weight (507.18 g/mol for PAP vs. higher mass for PAPS due to sulfation). X-ray crystallography can further elucidate spatial arrangements. PAP lacks the sulfonate group present in PAPS (adenosine 3′-phosphate 5′-phosphosulfate), which alters chromatographic retention times in hydrophilic interaction liquid chromatography (HILIC) .

What methodological considerations are critical for quantifying this compound in cellular fractions?

Answer:

- Sample Preparation: Isolate Golgi or cytoplasmic fractions to avoid cross-compartment contamination. Use cold methanol extraction to preserve labile phosphate groups .

- Chromatography: Employ HILIC with a zwitterionic stationary phase (e.g., ZIC-cHILIC) for polar nucleotide separation. Mobile phase: 10 mM ammonium acetate (pH 6.8) in acetonitrile/water gradients .

- Detection: Couple with tandem MS (e.g., Q-TOF) in negative ion mode. Key fragments: m/z 426.0 (precursor ion) and m/z 96.9 (PO₃⁻). Validate with isotope-labeled internal standards .

How can enzyme kinetics be experimentally determined for phosphatases acting on this compound?

Answer:

- Substrate Purity: Use ≥96% pure PAP disodium salt (e.g., Sigma A5763) to minimize interference .

- Assay Design: Monitor inorganic phosphate release via malachite green assay at 620 nm. Include controls with adenosine 5′-diphosphate (ADP) to rule out non-specific phosphatase activity.

- Kinetic Parameters: Calculate Kₘ and Vₘₐₓ using Michaelis-Menten plots. For example, in studies of FIERY1 phosphatase, PAP concentrations ranged 0.1–10 mM .

What advanced techniques are used to study PAP interactions with mitochondrial ADP/ATP carrier proteins?

Answer:

- Fluorescent Probes: Synthesize analogs like 3'-O-(1-naphthoyl)adenosine 5'-diphosphate (N-ADP) to track binding via fluorescence quenching. Measure dissociation constants (Kₐ ~3–6 µM) using equilibrium dialysis .

- Competitive Inhibition: Compare inhibition by PAP vs. ADP/ATP. Use carboxyatractyloside (CATR) to block carrier protein conformations.

- UV Crosslinking: Identify binding domains by irradiating protein-N-ADP complexes, followed by tryptic digestion and peptide mapping .

How do researchers address contradictions in reported biochemical roles of PAP across studies?

Answer:

- Orthogonal Assays: Validate findings using both radiolabeled (³²P-PAP) and fluorogenic substrates.

- Purity Verification: Check PAP preparations via HPTLC or ion-pair HPLC to exclude contaminants like PAPS or ADP .

- Model Systems: Compare results across species (e.g., yeast vs. mammalian cells) to contextualize metabolic differences. For example, PAP’s role in sulfation pathways varies with tissue-specific expression of sulfotransferases .

What strategies optimize PAP stability during experimental workflows?

Answer:

- Storage: Lyophilize PAP disodium salt and store at −20°C in anhydrous conditions. Avoid freeze-thaw cycles .

- Buffers: Use Tris-HCl (pH 7.4) with 1 mM EDTA to chelate divalent cations that accelerate hydrolysis.

- Activity Monitoring: Regularly test PAP integrity via enzymatic recycling assays (e.g., coupling with PAP-specific phosphatases) .

How is PAP utilized in studying RNA processing or sulfotransferase activity?

Answer:

- RNA Ligases: PAP serves as a substrate for tRNA splicing enzymes. Monitor ligation via PAGE with ³²P-labeled RNA fragments.

- Sulfotransferase Assays: Incubate PAP³⁵S (radiolabeled) with target acceptors (e.g., glycosaminoglycans). Separate products via anion-exchange chromatography and quantify ³⁵S incorporation .

What challenges arise in crystallizing PAP-protein complexes, and how are they mitigated?

Answer:

- Crystallization Issues: PAP’s hydrophilicity reduces crystal nucleation. Use PEG 8000 as a precipitant and streak-seeding.

- Data Collection: Soak crystals in cryoprotectants (e.g., 25% glycerol) and collect high-resolution (<2.0 Å) data using synchrotron radiation.

- Validation: Confirm ligand occupancy via omit maps and B-factor analysis .

How can researchers differentiate PAP degradation products from endogenous nucleotides in metabolomic studies?

Answer:

- LC-MS/MS Libraries: Reference spectral databases for PAP-specific fragments (e.g., m/z 426 → 79 for PO₃⁻).

- Isotopic Tracing: Use ¹⁵N-labeled PAP to track degradation in cell lysates. Compare with unlabeled controls .

What computational tools predict PAP interactions with novel enzyme targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。